4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Overview
Description
Molecular Structure Analysis
The molecular structure of various imidazole derivatives, including those with bromo and fluoro substituents, has been extensively studied using different computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a pyrazole derivative with bromophenyl and fluorophenyl groups were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the crystal structure of a 4,5-diphenyl-1H-imidazole derivative was determined by single-crystal XRD, and the stability and charge transfer within the compound were explained by frontier molecular orbital calculations . These studies provide valuable insights into the molecular structure of imidazole derivatives, which can be useful for understanding the properties and reactivity of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions with various starting materials and conditions. For example, the synthesis of a 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was achieved through catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% . Another study described the synthesis of a 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and mass spectra . These examples demonstrate the complexity and precision required in the synthesis of imidazole derivatives.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their unique structural features. The reaction mechanism of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was studied, revealing the involvement of catalysis, oxidation, and cycloaddition steps . Additionally, the reactivity of o-bromophenyl isocyanide with primary amines under CuI catalysis to form 1-substituted benzimidazoles highlights the versatility of bromophenyl-containing imidazoles in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The crystal packing of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, contributing to the formation of a supramolecular network . The molecular electrostatic potential analysis of a 4,5-diphenyl-1H-imidazole derivative showed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
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- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
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- Application : Pyrrole, a molecule similar to imidazole, is used in the synthesis of various biologically active compounds .
- Method of Application : An eco-friendly and highly efficient method was developed for the one-pot synthesis of penta-substituted pyrrole derivatives .
- Results or Outcomes : The outcomes of this synthesis method are not specified in the source .
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- Application : The synthesis of anti-depressant molecules involves the use of compounds similar to "4-Bromo-1-(4-fluorophenyl)-1H-imidazole" .
- Method of Application : The method involves the cross-coupling of 4-fluorophenyl magnesium bromide with bromides using Co(III) acetyl-acetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA) .
- Results or Outcomes : The yield of the coupling product was 16% with enhanced selectivity .
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- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
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- Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
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- Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .
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- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
-
- Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
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- Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDUINZBROYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622950 | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
CAS RN |
623577-59-3 | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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